molecular formula C15H10BrCl2NO3 B2427744 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477846-76-7

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2427744
CAS RN: 477846-76-7
M. Wt: 403.05
InChI Key: ADVGKTUAWDAOSL-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a complex organic molecule. It contains a benzodioxole ring, which is a type of aromatic ether, and an oxime functional group, which is a type of organic compound containing a C=N-OH group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Stable Halogenated Compounds : A study by Krimmer, Stowasser, and Hafner (1982) describes the synthesis of stable 6-halo-pentafulvenes, highlighting methods for obtaining halogenated compounds which could be relevant for the synthesis of the specified chemical (Krimmer, Stowasser, & Hafner, 1982).

  • Grignard Reagent Addition : Kirilyuk et al. (2003) discuss the synthesis of pH-sensitive spin probes through Grignard reagent addition to specific oximes, which might be applicable in the context of the chemical (Kirilyuk et al., 2003).

  • UV-spectroscopic Analysis : Schnekenburger (1973) reports on the UV-absorption of oxime and oximate forms of stereoisomeric carbaldehyde oximes, which could be relevant for analyzing the molecular structure of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime (Schnekenburger, 1973).

  • Intramolecular Cycloaddition : Gotoh et al. (1995) explore the oxime–nitrone isomerisation and cycloaddition in heterocyclic systems, which may provide insights into the reactivity of the specified compound (Gotoh et al., 1995).

Molecular Interactions and Properties

  • Oxidative Chlorination and Bromination : Chernikova et al. (2019) investigate the oxidative chlorination and bromination of certain carbaldehyde oximes, which might offer insights into the chemical properties of the specified compound (Chernikova et al., 2019).

  • Molecular Structure and Synthesis : Studies by Hafner, Stowasser, and Sturm (1985), as well as Lasri et al. (2020), focus on the synthesis, molecular structure, and chemical properties of related compounds, providing a framework that could be applicable to the chemical (Hafner, Stowasser, & Sturm, 1985); (Lasri et al., 2020).

Biological Interactions

  • Identification of Novel Human Constitutive Androstane Receptor Agonist : Maglich et al. (2003) identify a novel human constitutive androstane receptor agonist, providing insights into the biological activity of similar compounds (Maglich et al., 2003).

properties

IUPAC Name

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO3/c16-12-5-15-14(20-8-21-15)3-10(12)6-19-22-7-9-1-2-11(17)4-13(9)18/h1-6H,7-8H2/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKTUAWDAOSL-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.